molecular formula C21H18Cl2N4O3 B2441674 N-(3-chloro-4-methoxyphenyl)-2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide CAS No. 1421513-24-7

N-(3-chloro-4-methoxyphenyl)-2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide

Cat. No.: B2441674
CAS No.: 1421513-24-7
M. Wt: 445.3
InChI Key: GXALCKONCNJNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide is a synthetic small molecule designed for advanced chemical and pharmaceutical research. This compound features a complex hybrid structure incorporating imidazo[1,2-b]pyrazol and acetamide moieties, which are known to be associated with diverse biological activities in medicinal chemistry. Such molecular architectures are frequently investigated for their potential as kinase inhibitors or modulators of various enzymatic pathways. Researchers can utilize this compound as a key intermediate or a novel scaffold in drug discovery projects, particularly in the development of targeted therapies. Its structure suggests potential for interaction with purine-binding sites in enzymes. The presence of both chloro and methoxy substituents on the phenyl ring allows for tuning of electronic properties and binding affinity, making it a versatile building block in structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[6-(4-chlorophenyl)-7-methyl-2-oxo-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N4O3/c1-11-19(12-3-5-13(22)6-4-12)26-27-16(21(29)25-20(11)27)10-18(28)24-14-7-8-17(30-2)15(23)9-14/h3-9,16H,10H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXALCKONCNJNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2NC(=O)C(N2N=C1C3=CC=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide is a complex organic compound with notable potential in medicinal chemistry. Its structure suggests a variety of biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C21H18Cl2N4O3
Molecular Weight 445.3 g/mol
CAS Number 1421513-24-7

Antitumor Activity

Research indicates that derivatives of imidazopyrazole compounds exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. In particular, this compound has been evaluated for its efficacy against several cancer types.

A study reported that related imidazopyrazole compounds demonstrated IC50 values in the low micromolar range against A549 lung cancer cells, indicating potent cytotoxic effects (IC50 < 10 µM) . The mechanism appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Activity

In addition to its antitumor potential, this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been shown to reduce the production of pro-inflammatory cytokines in vitro. For example, a study on related derivatives indicated that they could inhibit TNF-alpha production in human cell lines . This suggests that this compound might serve as a lead compound for developing anti-inflammatory agents.

The biological activity of this compound likely involves multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in tumor growth and survival.
  • Modulation of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
  • Cytokine Regulation : It may also modulate inflammatory responses by affecting cytokine signaling pathways.

Study 1: Antitumor Efficacy

A recent study evaluated a series of imidazopyrazole derivatives for their antitumor activity against different cancer cell lines. The results indicated that modifications to the phenyl groups significantly influenced their potency. The specific compound related to our target showed marked inhibition of cell growth with an IC50 value comparable to established chemotherapeutics .

Study 2: Anti-inflammatory Effects

In another investigation focused on inflammatory diseases, researchers tested various derivatives for their ability to inhibit TNF-alpha production in LPS-stimulated macrophages. The results demonstrated that certain modifications enhanced anti-inflammatory activity while maintaining low cytotoxicity .

Scientific Research Applications

The compound's biological activities can be categorized as follows:

  • Anti-inflammatory Activity
    • Mechanism: The compound is hypothesized to inhibit the 5-lipoxygenase (5-LOX) pathway, which is crucial in the synthesis of leukotrienes involved in inflammatory responses.
    • Case Study: In silico molecular docking studies have indicated that similar structures exhibit significant binding affinity to 5-LOX, suggesting potential for further optimization and experimental validation .
  • Anticancer Properties
    • Mechanism: The imidazo[1,2-b]pyrazole moiety is known for its ability to interfere with cancer cell proliferation through the inhibition of specific kinases or enzymes involved in tumor growth.
    • Case Study: Research on related compounds has shown that modifications in the structure can enhance selectivity against various cancer cell lines. For instance, derivatives have demonstrated effective inhibition of cell growth in breast and lung cancer models.
  • Antimicrobial Activity
    • Mechanism: Compounds with similar frameworks have exhibited activity against bacterial strains by disrupting cellular processes.
    • Case Study: Studies have reported that pyrazolo[4,3-d]pyrimidine derivatives possess promising antimicrobial effects, particularly against resistant strains of Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for potent analogs .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of 5-lipoxygenase
AnticancerInhibition of tumor growth
AntimicrobialDisruption of bacterial processes

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide typically involves multi-step reactions that include:

  • Formation of the imidazo[1,2-b]pyrazole core.
  • Functionalization to introduce the acetamide and chloro groups.
  • Purification through crystallization or chromatography.

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for unambiguous structural confirmation. The SHELX software suite (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and intermolecular interactions in crystalline forms .
  • Spectroscopic validation :
  • IR spectroscopy identifies functional groups (e.g., C=O at ~1678 cm⁻¹, C-Cl at ~785 cm⁻¹, and NH stretches at ~3291 cm⁻¹) .
  • HRMS validates the molecular formula (e.g., observed [M+H]⁺ matches calculated mass within 0.6 ppm error) .
  • NMR analysis (¹H/¹³C) resolves aromatic protons, methyl groups, and acetamide linkages, with chemical shifts consistent with substituent effects (e.g., chloro and methoxy groups deshield adjacent protons) .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer :

  • 1,3-Dipolar cycloaddition : Azide-alkyne reactions form the imidazo[1,2-b]pyrazole core, followed by acetamide coupling via nucleophilic acyl substitution .
  • Multi-step functionalization : Chlorophenyl and methoxyphenyl groups are introduced using Ullmann or Buchwald-Hartwig coupling, optimized for steric hindrance from the imidazo-pyrazole scaffold .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) yield high-purity product (>95%) .

Q. Which spectroscopic techniques are critical for characterizing intermediates and final products?

  • Methodological Answer :

  • IR spectroscopy monitors reaction progress (e.g., disappearance of azide peaks at ~2100 cm⁻¹) .
  • LC-MS tracks intermediate stability and detects side products (e.g., dehalogenation or oxidation byproducts) .
  • ¹H-¹³C HMBC NMR correlates protons and carbons to confirm regioselectivity in cycloaddition steps .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale preparation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) identifies optimal conditions. For example, increasing DMF polarity improves cycloaddition yields by stabilizing dipolar intermediates .
  • Flow chemistry : Continuous synthesis reduces side reactions (e.g., hydrolysis of acid chlorides) and improves reproducibility .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂/XPhos) enhance coupling efficiency for chlorophenyl introduction, minimizing dimerization .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Receptor binding assays : Use radiolabeled ligands (e.g., ³H-PK11195 for PBR binding) to compare affinity values under standardized conditions (pH, temperature) .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., fluorophenyl instead of chlorophenyl) to isolate steric/electronic effects on activity .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes and explain discrepancies in IC₅₀ values due to conformational flexibility .

Q. What strategies elucidate the compound’s solid-state interactions and stability?

  • Methodological Answer :

  • Hydrogen-bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs (e.g., R₂²(8) rings) that stabilize crystal packing, critical for predicting solubility and polymorphism .
  • Thermogravimetric analysis (TGA) : Quantifies dehydration or decomposition events (e.g., loss of crystalline water at 120°C) .
  • Powder XRD : Detects amorphous vs. crystalline phases, guiding formulation strategies for bioavailability .

Q. How can structure-activity relationships (SAR) be established for this compound?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the 4-chlorophenyl group with trifluoromethyl or nitro groups to assess electronic effects on target binding .
  • Pharmacophore modeling : Overlay active/inactive analogs to identify essential features (e.g., acetamide hydrogen-bond acceptors) .
  • Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., O-demethylation products) that influence in vivo efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.